molecular formula C21H20N2O4S B319048 N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

Cat. No.: B319048
M. Wt: 396.5 g/mol
InChI Key: SPUSRIPEAAUNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a sulfonyl group, a phenyl ring, and a phenoxyacetamide moiety. It is often utilized in various chemical reactions and has significant importance in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with methyl aniline to form an intermediate product. This intermediate is then reacted with phenoxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide can be compared with other similar compounds, such as:

    N-{4-[(methylamino)sulfonyl]phenyl}-2-phenoxyacetamide: Similar structure but with a different substituent on the sulfonyl group.

    N-{4-[(methylanilino)sulfonyl]phenyl}-2-phenylacetamide: Similar structure but without the phenoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H20N2O4S/c1-23(18-8-4-2-5-9-18)28(25,26)20-14-12-17(13-15-20)22-21(24)16-27-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,22,24)

InChI Key

SPUSRIPEAAUNRC-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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